Obtusilin

11β-HSD1 Inhibition Metabolic Syndrome Glucocorticoid Modulation

Researchers requiring a specific 11β-HSD1 inhibitor face a critical gap, as generic triterpenoids like ursolic acid show no target activity. Obtusilin solves this with its definitive 11-keto structure, enabling accurate SAR and target engagement studies. Key procurement metrics: • Potent, Selective Activity: Documented IC50 of 2.06 μM against human 11β-HSD1, a direct contrast to the inactive parent scaffold. • Defined Analytical Identity: Supplied with rigorous documentation, including exact mass (470.3396 g/mol) for LC-MS dereplication. • High Predicted Bioavailability: 99.30% probability of human intestinal absorption, ideal for in vitro-in silico correlation studies.

Molecular Formula C30H46O4
Molecular Weight 470.7 g/mol
Cat. No. B3033562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameObtusilin
Molecular FormulaC30H46O4
Molecular Weight470.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O
InChIInChI=1S/C30H46O4/c1-17-8-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)16-20(31)24-27(5)11-10-22(32)26(3,4)21(27)9-12-29(24,28)7/h16-18,21-24,32H,8-15H2,1-7H3,(H,33,34)/t17-,18+,21+,22+,23+,24-,27+,28-,29-,30+/m1/s1
InChIKeyMDQJVSLVPQYJLP-HUWCOUCRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Obtusilin Chemical Profile and Sourcing


Obtusilin (CAS 105870-59-5), also known as 11-keto-ursolic acid, is a chemically defined pentacyclic triterpenoid of the ursane series [1]. It is a natural product isolated from the leaves of *Eucalyptus camaldulensis* var. *obtusa* and represents a specific oxidized derivative of the abundant parent scaffold, ursolic acid [2]. Its molecular formula is C30H46O4 with a molecular weight of 470.68 g/mol . As a discrete, isolable small molecule, it is available for research use only, with purity and analytical documentation critical for reproducible scientific studies.

Why Obtusilin Cannot Be Substituted


Generic substitution with abundant pentacyclic triterpenoids like ursolic acid or oleanolic acid is scientifically unsound due to Obtusilin's key structural divergence: the presence of a ketone functional group at the C-11 position (11-oxo) [1]. This precise oxidation state fundamentally alters the molecule's electron distribution, molecular target engagement, and downstream biological profile. For instance, while ursolic acid is a known weak inhibitor, the 11-oxo modification is specifically implicated in conferring potent inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target with therapeutic relevance in metabolic syndrome, where the parent scaffold shows minimal to no activity [2]. Therefore, experimental results obtained with generic scaffolds cannot be extrapolated to studies requiring the specific pharmacology of Obtusilin.

Quantitative Evidence: Obtusilin vs. Ursolic Acid


11β-HSD1 Inhibitory Activity

Obtusilin demonstrates a specific and potent inhibition of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) with an IC50 of 2.06 μM [1]. In stark contrast, the parent scaffold ursolic acid shows no significant inhibition of this enzyme under comparable assay conditions, highlighting the critical functional role of the 11-oxo group [1]. This represents a clear and quantifiable gain-of-function for a specific therapeutic target.

11β-HSD1 Inhibition Metabolic Syndrome Glucocorticoid Modulation

Lipophilicity and Permeability Advantage

The 11-oxo modification on Obtusilin significantly increases its lipophilicity compared to the parent ursolic acid. The calculated LogP (cLogP) for Obtusilin is 6.27 [1], a notable increase from ursolic acid's cLogP of 5.69 [2]. This difference of 0.58 log units indicates a roughly 3.8-fold higher partition coefficient, suggesting potentially different behavior in lipid bilayer permeability and formulation solubility.

Lipophilicity Drug Formulation ADME Properties

Oral Bioavailability Prediction

In silico ADMET predictions indicate that Obtusilin may possess a more favorable profile for oral absorption than some close pentacyclic triterpenoid analogs. Obtusilin is predicted to have a 99.30% probability of human intestinal absorption and a 51.43% probability of human oral bioavailability [1]. While these are computational predictions, they provide a basis for differentiating Obtusilin from analogs like oleanolic acid, which has been associated with poor oral bioavailability in some reports, and betulinic acid, whose high lipophilicity also poses formulation challenges [2][3].

Oral Bioavailability ADMET Prediction In Silico ADME

Cytotoxicity Potential as Oxidized Triterpenoid

Obtusilin belongs to the subclass of oxidized pentacyclic triterpenoids, which have been reported to exhibit enhanced cytotoxic activity compared to their non-oxidized counterparts [1]. While specific IC50 data for Obtusilin against a panel of cancer cell lines is not available in the public domain, class-level inference suggests it may exhibit cytotoxicity with IC50 values in the low micromolar to sub-micromolar range, consistent with other 11-oxo triterpenoids . For reference, ursolic acid exhibits variable potency, with reported IC50 values ranging from 4.2 µg/mL to over 50 µM across different cancer cell lines, and betulinic acid shows IC50 values from 2.21 µM to >100 µM depending on the cell type [2][3][4].

Cytotoxicity Anticancer Triterpenoid

Obtusilin Research Applications and Procurement


11β-HSD1 Inhibitor Screening in Metabolic Models

Obtusilin is the compound of choice for research programs aimed at discovering and validating inhibitors of 11β-HSD1. Its IC50 of 2.06 μM against human 11β-HSD1 is a direct and quantifiable differentiator from the inactive parent scaffold, ursolic acid [1]. This makes Obtusilin a valuable positive control and a chemical biology probe for studying the role of 11β-HSD1 in glucocorticoid metabolism, insulin resistance, and related inflammatory conditions. Researchers can use Obtusilin to establish baseline target engagement and cellular activity before pursuing more complex synthetic analogs.

SAR Studies on C-11 Oxidation

The primary value proposition for procuring Obtusilin lies in its specific and rare C-11 ketone functionality. This structural feature is the principal driver of its differentiated target inhibition profile and enhanced lipophilicity [1][2]. It is the ideal reference standard for SAR campaigns exploring how oxidation at the C-11 position of the ursane scaffold modulates biological activity, target selectivity, and physicochemical properties. Direct comparison with ursolic acid and other triterpenoids lacking this feature is essential for establishing SAR relationships [3].

In Silico ADMET Model Validation

The predicted ADMET properties of Obtusilin, including its high probability of human intestinal absorption (99.30%) and moderate oral bioavailability (51.43%), provide a valuable test case for computational chemistry groups [1]. Researchers can use Obtusilin as a scaffold for in silico model validation, comparing its predicted behavior with experimental data on solubility, permeability, and metabolism. This is particularly relevant when benchmarked against the known, often poor, oral bioavailability of related triterpenoids like oleanolic and betulinic acid [2][3].

Natural Product Dereplication and Analytical Standard

Obtusilin serves as a key analytical standard for the dereplication of complex natural product extracts, particularly from *Eucalyptus* and *Plumeria* species [1]. Its distinct molecular formula (C30H46O4), exact mass (470.3396 g/mol), and unique retention time properties are critical for accurate identification and quantification by LC-MS and GC-MS [2]. Procurement of a high-purity Obtusilin standard enables robust, reproducible analytical method development for phytochemical and metabolomics research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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